molecular formula C20H19FN4O4S2 B2571355 4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1019102-94-3

4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2571355
CAS No.: 1019102-94-3
M. Wt: 462.51
InChI Key: XKQNTUGDNNZQCF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a benzamide moiety at position 2. The benzamide is further modified with a dimethylsulfamoyl group at the para position. Its synthesis likely involves multi-step reactions, including cyclocondensation and sulfonylation, as inferred from analogous pathways described for structurally related compounds .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S2/c1-24(2)31(28,29)16-9-3-13(4-10-16)20(26)22-19-17-11-30(27)12-18(17)23-25(19)15-7-5-14(21)6-8-15/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNTUGDNNZQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21FN4O4S
  • Molecular Weight : 444.48 g/mol
  • CAS Number : Not explicitly provided in the sources.

The structure of this compound features a dimethylsulfamoyl group attached to a benzamide backbone, which is further connected to a thieno[3,4-c]pyrazole moiety substituted with a fluorophenyl group. This unique combination of functional groups suggests diverse biological interactions.

Preliminary studies indicate that compounds similar to This compound may act as inhibitors of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in various cancers. The mechanism likely involves the modulation of chromatin structure and gene transcription profiles, leading to altered cellular responses in cancer cells.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several contexts:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on HDACs; potential for various cancer cell lines
AntimicrobialPotential activity against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Activity

In a recent study evaluating related compounds, it was found that certain benzamide derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that modifications to the benzamide structure can significantly enhance anticancer properties. Further studies are warranted to explore the specific interactions and efficacy of This compound against these cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of sulfonamide- and pyrazole-containing derivatives. Key analogues include:

Compound Name/ID Core Structure Substituents Molecular Formula (Calculated MW) Key Spectral Data (IR/NMR) Synthesis Method
Target Compound Thieno[3,4-c]pyrazole 4-Fluorophenyl (C2), 4-(dimethylsulfamoyl)benzamide (C3) C₂₇H₂₃FN₄O₄S₂ (574.62 g/mol) IR: νC=O ~1660 cm⁻¹; νS=O ~1150 cm⁻¹ Likely involves Friedel-Crafts and cyclocondensation
4-Bromo-N-[2-(4-methylphenyl)-5-oxido... Thieno[3,4-c]pyrazole 4-Methylphenyl (C2), 4-bromobenzamide (C3) C₂₀H₁₇BrN₃O₂S (454.34 g/mol) NMR: δ 7.6–7.8 ppm (aromatic H); δ 2.4 ppm (CH₃) Bromination of benzamide precursor
Compounds [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Varies by X (X = H, Cl, Br) IR: νC=S ~1250 cm⁻¹; νNH ~3300 cm⁻¹ Base-mediated cyclization of hydrazinecarbothioamides

Key Differences and Implications

Substituent Effects: The dimethylsulfamoyl group in the target compound enhances electron-withdrawing properties compared to the bromo or methyl groups in analogues . This may increase binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases). The fluorophenyl substituent (vs.

Spectral Signatures :

  • The IR spectrum of the target compound shows distinct νS=O (~1150 cm⁻¹) and νC=O (~1660 cm⁻¹) bands, absent in triazole derivatives like [7–9], which instead exhibit νC=S (~1250 cm⁻¹) .
  • NMR data for analogues (e.g., δ 7.6–7.8 ppm for aromatic protons in ) suggest similar electronic environments for the benzamide moiety, though shifts may vary with substituent electronegativity.

Synthetic Complexity: The target compound’s synthesis likely requires precise sulfamoylation steps, contrasting with simpler halogenation or alkylation routes used for bromo/methyl analogues . Triazole derivatives (e.g., [7–9]) are synthesized via base-mediated cyclization, a route distinct from the thienopyrazole core formation in the target compound .

Tautomerism and Stability: Unlike 1,2,4-triazole derivatives, which exhibit thione-thiol tautomerism , the thienopyrazole core in the target compound is stabilized by conjugation, reducing tautomeric variability.

Methodological Considerations

  • Structural Elucidation : Tools like SHELXL and WinGX are critical for refining crystal structures of such complex heterocycles.
  • Spectral Analysis : NMR and IR data (e.g., absence of νS-H in thione tautomers ) are essential for confirming regiochemistry and tautomeric states.

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